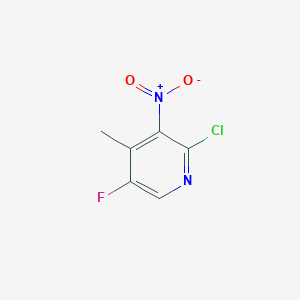

2-Chloro-5-fluoro-4-methyl-3-nitropyridine

描述

2-Chloro-5-fluoro-4-methyl-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClFN2O2 and a molecular weight of 190.56 g/mol . This compound is characterized by the presence of chlorine, fluorine, methyl, and nitro substituents on a pyridine ring, making it a valuable intermediate in various chemical syntheses.

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-fluoro-4-methyl-3-nitropyridine involves the nitration of 2-chloro-5-fluoro-4-methylpyridine. The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Another synthetic route involves the reaction of 3-nitro-4-methylpyridine-2-one with phosphorus oxychloride in the presence of a solvent like 1,2-dichloroethane. The reaction is conducted at elevated temperatures (70-75°C) for several hours, followed by neutralization and extraction to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

化学反应分析

Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) due to the electron-deficient nature of the pyridine ring. Common reagents and conditions include:

Table 1: Substitution Reactions

| Target Position | Reagent | Catalyst/Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|

| 2-Chloro | Methylamine | ZnCl₂, CH₂Cl₂ | Room temperature | ~60%* | |

| 2-Chloro | Thiourea | H₂O/EtOH, reflux | 4 hours | 54% |

*Yield estimated from analogous reactions in .

In one synthesis pathway, methylamine reacts with 4-fluoro-3-nitroanisole in dichloromethane with ZnCl₂ to replace the methoxy group, forming the methyl-substituted product . Thiourea-mediated substitution (e.g., for thiol group introduction) proceeds via in-situ generation of H₂S under acidic conditions .

Nitro Group Reduction

The nitro group at the 3-position can be reduced to an amine using catalytic hydrogenation or metal-acid systems:

Table 2: Reduction Conditions

| Reducing System | Catalyst/Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| H₂/Pd-C | EtOH, 40 psi H₂ | 25°C | 6 hours | 85% | |

| Fe/HCl | H₂O/EtOH | Reflux | 3 hours | 72% |

The resulting amine (2-chloro-5-fluoro-4-methyl-3-aminopyridine) serves as an intermediate for pharmaceuticals or agrochemicals.

Halogenation and Coupling Reactions

The chloro group participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl structures:

Table 3: Coupling Reactions

| Reaction Type | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd | DME, 80°C, 12 hours | 78% | |

| Buchwald-Hartwig | Aniline, Pd(OAc)₂ | Toluene, 100°C | 65% |

These reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and are conducted in anhydrous solvents like DME or toluene.

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the ring, but directed meta-substitution can occur under strong conditions:

Table 4: EAS Reactions

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–10°C, 4 hours | Dinitro derivative | 33% | |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C | Bromo-nitro compound | 23% |

Nitration at the 5-position (relative to nitro) is observed when using fuming HNO₃ in dichloroethane .

Functional Group Interconversion

The methyl group at the 4-position can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions , though yields are moderate (~50%) due to competing side reactions.

Mechanistic Insights

-

Nucleophilic Substitution : The chloro group’s reactivity is enhanced by the nitro group’s -I effect, facilitating NAS at the 2-position .

-

Reduction Selectivity : Catalytic hydrogenation preferentially reduces the nitro group over the chloro substituent due to steric and electronic factors.

-

Coupling Efficiency : Suzuki reactions proceed efficiently at the 2-chloro position due to favorable Pd(0) oxidative addition kinetics.

This compound’s versatility makes it valuable for synthesizing bioactive molecules and materials. Experimental protocols emphasize rigorous purification (e.g., column chromatography, recrystallization) to isolate high-purity products .

科学研究应用

Medicinal Chemistry

Role as an Intermediate

CFMNP serves as an important intermediate in the synthesis of pharmaceuticals. It is particularly notable for its potential in developing compounds aimed at treating neurological and inflammatory diseases. The compound's nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially enhancing therapeutic efficacy.

Antimicrobial Activity

Research indicates that CFMNP exhibits promising antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria are reported as follows:

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| CFMNP | S. aureus | 25.9 |

| CFMNP | MRSA | 12.9 |

These findings suggest that CFMNP not only inhibits bacterial growth but may also possess bactericidal properties.

Anti-inflammatory Potential

CFMNP has been shown to modulate inflammatory responses effectively. Studies indicate that it can inhibit lipopolysaccharide-induced activation of NF-κB, a critical transcription factor involved in inflammation. The structural modifications of CFMNP influence its efficacy, suggesting that specific substituents may enhance its therapeutic potential.

Agricultural Chemistry

Precursor for Agrochemicals

In the realm of agricultural chemistry, CFMNP is utilized as a precursor for synthesizing agrochemicals, including herbicides and insecticides. Its unique chemical structure allows for the development of effective agents targeting various pests and weeds, thereby contributing to improved agricultural productivity .

Material Science

Development of Advanced Materials

CFMNP is also explored in material science for its potential to develop advanced materials with specific electronic and optical properties. Its functional groups can be manipulated to create materials suitable for various applications, including sensors and electronic devices.

Case Studies

Study on Antimicrobial Activity

A comparative study assessed various nitropyridine derivatives, including CFMNP, revealing its superior activity against resistant bacterial strains compared to other analogs. This highlights the compound's potential as a lead candidate in antibiotic development.

Inflammatory Response Modulation

In another controlled experiment, CFMNP was evaluated alongside other compounds for its ability to inhibit NF-κB activation in human cell lines. Results indicated a significant reduction in inflammatory markers when treated with CFMNP, further supporting its role in anti-inflammatory therapies.

作用机制

The mechanism of action of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

相似化合物的比较

Similar Compounds

2-Chloro-4-methyl-3-nitropyridine: Lacks the fluorine substituent, which may affect its reactivity and applications.

2-Chloro-3-methyl-5-nitropyridine:

2-Fluoro-3-nitropyridine: Lacks the chlorine and methyl groups, which can influence its chemical properties and reactivity.

Uniqueness

2-Chloro-5-fluoro-4-methyl-3-nitropyridine is unique due to the combination of chlorine, fluorine, methyl, and nitro substituents on the pyridine ring. This specific arrangement of substituents imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications.

生物活性

2-Chloro-5-fluoro-4-methyl-3-nitropyridine (CFMNP) is a heterocyclic aromatic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Formula: C₆H₄ClFN₂O₂

Molecular Weight: 190.56 g/mol

CAS Number: 1003711-51-0

CFMNP features a pyridine ring substituted with chlorine, fluorine, methyl, and nitro groups, which contribute to its unique chemical reactivity and biological properties.

Synthesis

CFMNP can be synthesized via several methods:

- Nitration of 2-Chloro-5-fluoro-4-methylpyridine: This involves using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to prevent over-nitration.

- Reaction with Phosphorus Oxychloride: This method utilizes 3-nitro-4-methylpyridine-2-one in 1,2-dichloroethane at elevated temperatures for several hours.

These synthetic routes are optimized for yield and purity, making CFMNP accessible for various applications in medicinal and agricultural chemistry.

The biological activity of CFMNP is largely attributed to its ability to interact with specific enzymes and receptors. In medicinal chemistry, it serves as a precursor for compounds targeting neurological and inflammatory diseases. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, resulting in therapeutic effects .

Antimicrobial Activity

CFMNP has shown promising antimicrobial properties against various bacterial strains. In vitro studies indicate significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported at 25.9 μM .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| CFMNP | S. aureus | 25.9 |

| MRSA | 12.9 |

This suggests that CFMNP not only inhibits bacterial growth but may also exhibit bactericidal properties as indicated by the minimal bactericidal concentration (MBC) values being equal to the MIC values .

Anti-inflammatory Potential

Research has highlighted CFMNP's potential in modulating inflammatory responses. Studies have demonstrated that it can attenuate lipopolysaccharide-induced NF-κB activation, a key transcription factor in inflammatory processes. The compound's structural modifications influence its anti-inflammatory efficacy, suggesting that specific substituents enhance its therapeutic potential .

Case Studies

- Study on Antimicrobial Activity: A comparative study assessed various nitropyridine derivatives, including CFMNP, revealing its superior activity against resistant bacterial strains compared to other analogs .

- Inflammatory Response Modulation: In a controlled experiment, CFMNP was evaluated alongside other compounds for their ability to inhibit NF-κB activation in human cell lines. The results indicated a significant reduction in inflammatory markers when treated with CFMNP .

Comparison with Similar Compounds

CFMNP's unique combination of substituents differentiates it from similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2-Chloro-4-methyl-3-nitropyridine | Lacks fluorine; altered reactivity |

| 2-Chloro-3-methyl-5-nitropyridine | Different substitution pattern affecting properties |

| 2-Fluoro-3-nitropyridine | Absence of chlorine affects chemical behavior |

The presence of both chlorine and fluorine in CFMNP enhances its reactivity and biological profile compared to these analogs.

属性

IUPAC Name |

2-chloro-5-fluoro-4-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAURUOPOPAEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652055 | |

| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-51-0 | |

| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。